2-Chloro-n-(4-methylphenyl)benzamide chemical properties
2-Chloro-n-(4-methylphenyl)benzamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-n-(4-methylphenyl)benzamide
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, structural characteristics, and safety protocols for 2-Chloro-n-(4-methylphenyl)benzamide. As a member of the N-aryl-benzamide class, this compound serves as a valuable model for studying substituent effects on molecular conformation and crystal packing. The amide and sulfonamide moieties are integral to many biologically active compounds, making a thorough understanding of their derivatives essential for drug discovery and materials science.[1][2] This document consolidates crystallographic, spectroscopic, and synthetic data to serve as an authoritative resource for researchers, chemists, and drug development professionals.
Chemical Identity and Core Properties
2-Chloro-n-(4-methylphenyl)benzamide is an aromatic amide characterized by a 2-chlorobenzoyl group bonded to the nitrogen atom of a p-toluidine (4-methylaniline) moiety. This substitution pattern dictates its unique three-dimensional structure and intermolecular interactions.
Core Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | 2-Chloro-N-(4-methylphenyl)benzamide | [1] |
| Synonyms | 2-Chloro-N-(p-tolyl)benzamide | [1][2] |
| CAS Number | Not explicitly found for this specific isomer, related isomers exist. | |
| Molecular Formula | C₁₄H₁₂ClNO | [1] |
| Molecular Weight | 245.70 g/mol | [1] |
| Appearance | Colorless, rod-like single crystals (from ethanol) | [1] |
Physicochemical Properties
| Property | Value | Source(s) |
| Melting Point | Purity checked by melting point, but specific value not stated. | [1][2] |
| Solubility | Soluble in ethanol for recrystallization. | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [2] |
Synthesis and Structural Elucidation
The synthesis of 2-Chloro-n-(4-methylphenyl)benzamide is typically achieved via a nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The characterization of its solid-state structure provides critical insights into the influence of non-covalent interactions on molecular conformation.
Synthesis Workflow: Acylation of p-Toluidine
The standard synthesis involves the reaction of 2-chlorobenzoyl chloride with 4-methylaniline (p-toluidine). This is a variation of the Schotten-Baumann reaction, where an amine is acylated. The reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for 2-Chloro-n-(4-methylphenyl)benzamide.
Experimental Protocol: Laboratory Synthesis
The following protocol is based on methodologies described for similar N-aryl-amides.[1][2][3]
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Reactant Preparation : In a round-bottom flask, dissolve 4-methylaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
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Acylation : Slowly add a solution of 2-chlorobenzoyl chloride (1.05 equivalents) in anhydrous THF to the stirred amine solution at 0 °C.
-
Reaction : Allow the mixture to warm to room temperature and stir for several hours (typically 8-12 h) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup : Filter the reaction mixture to remove the triethylammonium chloride salt. Concentrate the filtrate under reduced pressure.
-
Extraction : Redissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol. Slow evaporation of the ethanol solution at room temperature can yield high-quality, rod-like single crystals suitable for X-ray diffraction.[1]
Molecular and Crystal Structure Insights
X-ray crystallography studies have provided a detailed picture of the solid-state conformation of 2-Chloro-n-(4-methylphenyl)benzamide.[1][2]
-
Ring Orientation : The benzoyl and aniline benzene rings are significantly twisted relative to each other, with a dihedral angle of 82.8°.[1][2] This near-orthogonal arrangement is a key structural feature.
-
Amide Group Conformation : The ortho-chloro substituent on the benzoyl ring is positioned syn to the carbonyl oxygen (C=O). This conformation influences the overall molecular shape and packing.[1][2]
-
Intermolecular Interactions : In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds. These bonds form infinite chains that propagate along the c-axis, demonstrating a self-validating and stable packing arrangement.[1][2]
Caption: Key structural relationships in 2-Chloro-n-(4-methylphenyl)benzamide.
Spectroscopic Characterization
While raw spectra are not provided, the structure of 2-Chloro-n-(4-methylphenyl)benzamide allows for the prediction of its key spectroscopic features, which are essential for its routine characterization.[1][2]
-
¹H NMR Spectroscopy :
-
Aromatic Protons : Multiple complex signals are expected in the aromatic region (~7.0-8.0 ppm). The protons on the 4-methylphenyl ring will show a characteristic AA'BB' system (two doublets), while the protons on the 2-chlorobenzoyl ring will exhibit more complex splitting patterns.
-
Amide Proton (N-H) : A broad singlet is expected, typically downfield (>8.5 ppm), which may exchange with D₂O.
-
Methyl Protons (-CH₃) : A sharp singlet integrating to three protons will appear in the aliphatic region (~2.3 ppm).
-
-
Infrared (IR) Spectroscopy :
-
N-H Stretch : A sharp to moderately broad absorption band around 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I) : A strong, sharp absorption band typically between 1650-1680 cm⁻¹.
-
N-H Bend (Amide II) : A significant band around 1510-1550 cm⁻¹.
-
Aromatic C=C Stretches : Multiple sharp bands in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch : A band in the fingerprint region, typically 600-800 cm⁻¹.
-
Biological Context and Potential Applications
Amide and sulfonamide functionalities are prevalent in a wide range of pharmacologically active molecules.[1][2] While specific biological activities for 2-Chloro-n-(4-methylphenyl)benzamide are not extensively documented, its structure makes it a relevant scaffold for medicinal chemistry research. Studies on related N-aryl-amides and benzamides have explored their potential as:
-
Antimicrobial and Antifungal Agents : The benzamide core is a known pharmacophore in various antimicrobial drugs.[4]
-
Anti-inflammatory Agents : Certain substituted benzamides have demonstrated anti-inflammatory properties.[5]
-
Enzyme Inhibitors : The rigid, well-defined structure can be tailored to fit into the active sites of specific enzymes.
The systematic study of compounds like 2-Chloro-n-(4-methylphenyl)benzamide contributes to a deeper understanding of structure-activity relationships (SAR) within this chemical class.[1]
Safety, Handling, and Storage
As a laboratory chemical, 2-Chloro-n-(4-methylphenyl)benzamide requires careful handling to minimize exposure and ensure safety. The following precautions are based on guidelines for related benzamide compounds.[6][7][8]
-
Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7]
-
Handling : Avoid contact with skin and eyes.[6] Do not breathe dust. Ensure adequate ventilation or use in a chemical fume hood.[9] Wash hands thoroughly after handling.[8]
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[6][9] Store at room temperature.[10]
-
First Aid :
-
Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]
Conclusion
2-Chloro-n-(4-methylphenyl)benzamide is a well-defined chemical compound whose synthesis and structural properties have been thoroughly characterized. Its near-orthogonal ring system and hydrogen-bonded crystal packing make it an excellent subject for studies in physical organic chemistry and crystallography. As a derivative of the biologically relevant benzamide scaffold, it holds potential as a building block for the development of new therapeutic agents. This guide provides the foundational knowledge necessary for its safe handling, synthesis, and application in advanced scientific research.
References
-
Rodrigues, V. Z., Herich, P., Gowda, B. T., & Kožíšek, J. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2940. [Link]
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Gowda, B. T., Rodrigues, V. Z., Herich, P., & Kožíšek, J. (2011). 2-Chloro-N-(4-methylphenyl)benzamide. IUCr Journals. [Link]
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Houlihan, W. J., et al. (1981). Synthesis of 2,6-Dichloro-N-(4-methylphenyl)benzamide. Journal of Medicinal Chemistry. Referenced in: Fun, H.-K., et al. (2008). 2,6-Dichloro-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E, 64(Pt 12), o2423. [Link]
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Patel, K. D., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. [Link]
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